2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-difluorophenyl)acetamide is a complex organic compound that features a thiadiazole ring, benzylthio group, and difluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The benzylthio group is then introduced via a nucleophilic substitution reaction using benzyl chloride. Finally, the difluorophenylacetamide moiety is attached through an amide coupling reaction using 3,4-difluoroaniline and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and nucleophilic substitution steps, as well as the development of efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-difluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring and benzylthio group can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiols or amines
Substitution: Formation of various substituted thiadiazoles.
Scientific Research Applications
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific application and require further research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 4-(3,4-Difluorophenyl)thiazol-2-amine
- 2-(Benzylthio)-1,3,4-thiadiazole
Uniqueness
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-difluorophenyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
477330-80-6 |
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Molecular Formula |
C17H13F2N3OS3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C17H13F2N3OS3/c18-13-7-6-12(8-14(13)19)20-15(23)10-25-17-22-21-16(26-17)24-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,23) |
InChI Key |
NGXZIACKSLPAJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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